N,N-Diethyl-2-methylnaphthalene-1-carboxamide N,N-Diethyl-2-methylnaphthalene-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 173852-15-8
VCID: VC15934004
InChI: InChI=1S/C16H19NO/c1-4-17(5-2)16(18)15-12(3)10-11-13-8-6-7-9-14(13)15/h6-11H,4-5H2,1-3H3
SMILES:
Molecular Formula: C16H19NO
Molecular Weight: 241.33 g/mol

N,N-Diethyl-2-methylnaphthalene-1-carboxamide

CAS No.: 173852-15-8

Cat. No.: VC15934004

Molecular Formula: C16H19NO

Molecular Weight: 241.33 g/mol

* For research use only. Not for human or veterinary use.

N,N-Diethyl-2-methylnaphthalene-1-carboxamide - 173852-15-8

Specification

CAS No. 173852-15-8
Molecular Formula C16H19NO
Molecular Weight 241.33 g/mol
IUPAC Name N,N-diethyl-2-methylnaphthalene-1-carboxamide
Standard InChI InChI=1S/C16H19NO/c1-4-17(5-2)16(18)15-12(3)10-11-13-8-6-7-9-14(13)15/h6-11H,4-5H2,1-3H3
Standard InChI Key BJVHLRVUZSMMNH-UHFFFAOYSA-N
Canonical SMILES CCN(CC)C(=O)C1=C(C=CC2=CC=CC=C21)C

Introduction

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of N,N-Diethyl-2-methylnaphthalene-1-carboxamide can be inferred from patented methods for analogous carboxamides . A single-pot process involving the following steps is most plausible:

  • Starting Materials:

    • 2-Methylnaphthalene-1-carboxylic acid (precursor).

    • N,N-Diethylcarbamoyl chloride (acylating agent).

  • Reaction Conditions:

    • Base Catalyst: Organic tertiary bases such as 1-methylimidazole or triethylamine.

    • Temperature: 10–50°C.

    • Time: 15–60 minutes .

  • Mechanism: Nucleophilic acyl substitution, where the carboxylate ion attacks the electrophilic carbamoyl chloride, displacing chloride and forming the amide bond.

This method avoids multi-step purification, achieving >99% purity in the crude product .

Optimization Considerations

  • Solvent Selection: Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency.

  • Byproduct Management: Hydrochloride salts from the base are neutralized and recycled, reducing waste .

  • Scalability: The protocol’s simplicity supports industrial-scale production, with distillation yielding pharmaceutical-grade material (>99.5% purity) .

Physicochemical Properties

While experimental data for N,N-Diethyl-2-methylnaphthalene-1-carboxamide are unavailable, properties can be extrapolated from related compounds:

PropertyValue (Estimated)Basis for Estimation
Molecular Weight241.33 g/molCalculated from C₁₆H₁₉NO
Density~1.1 g/cm³Analog: N,N-Diethyl-4-methylpyridine-1-carboxamide
Boiling Point290–310°CHigher than pyridine analogs due to naphthalene’s aromaticity
LogP (Partition Coeff.)3.5–4.2Predicted via hydrophobic fragment analysis
SolubilityLow in water; soluble in organic solvents (e.g., ethanol, DMSO)Similar to naphthalene derivatives

Metabolic and Toxicological Profile

Absorption and Distribution

Studies on 2-methylnaphthalene, a structural analog, reveal:

  • Oral Absorption: 80–86% absorption in rodents within 24 hours, with enterohepatic recirculation suspected .

  • Dermal/Uptake: Significant systemic absorption inferred from pulmonary toxicity in mice after dermal exposure .

For N,N-Diethyl-2-methylnaphthalene-1-carboxamide, the carboxamide group may reduce volatility and enhance lipid solubility, potentially increasing dermal penetration.

Metabolism

Naphthalene derivatives undergo cytochrome P450 (CYP)-mediated oxidation :

  • Primary Pathway: Methyl group oxidation to hydroxymethyl metabolites, followed by conjugation (e.g., glucuronidation).

  • Secondary Pathway: Epoxidation of aromatic rings, leading to glutathione adducts .

The diethylcarboxamide moiety may alter metabolic priorities, potentially diverting oxidation away from the naphthalene ring and toward the ethyl groups.

Toxicity

  • Acute Exposure: 2-Methylnaphthalene causes bronchiolar necrosis in mice at 400 mg/kg (intraperitoneal) . The carboxamide variant’s toxicity is likely mitigated by reduced reactivity but warrants verification.

  • Carcinogenicity: No data exist for the title compound, but naphthalene is classified as a possible human carcinogen (Group 2B) .

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